REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2].Cl.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=1>N1C=CC=CC=1>[C:19]([O:17][C:6]1[CH:7]=[CH:8][C:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C1CCCCC1)O
|
Name
|
nicotinic acid chloride hydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 48 hours at 35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitated pyridine hydrochloride
|
Type
|
ADDITION
|
Details
|
the filtrate mixed with 75 ml of water
|
Type
|
CUSTOM
|
Details
|
The precipitated raw product
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from alcohol
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)OC1=C(C=C(C=C1)C1CCCCC1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |